A ketose sugar that is commonly used in the commercial synthesis of ASCORBIC ACID.

L-(-)-Sorbose

CAS No.: 7270-77-1

Cat. No.: VC13333557

Molecular Formula: C6H12O6

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7270-77-1 |

|---|---|

| Molecular Formula | C6H12O6 |

| Molecular Weight | 180.16 g/mol |

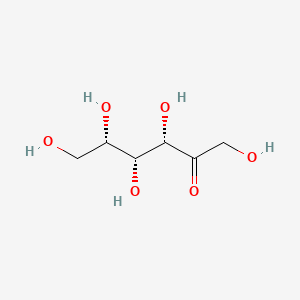

| IUPAC Name | (3S,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one |

| Standard InChI | InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1 |

| Standard InChI Key | BJHIKXHVCXFQLS-OTWZMJIISA-N |

| Isomeric SMILES | C([C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |

| SMILES | C(C(C(C(C(=O)CO)O)O)O)O |

| Canonical SMILES | C(C(C(C(C(=O)CO)O)O)O)O |

Introduction

Chemical and Physical Properties of L-(-)-Sorbose

L-(-)-Sorbose exists as a white to off-white crystalline powder with a molecular weight of 180.16 g/mol . Its melting point ranges between 163–165°C, and it demonstrates high water solubility (354.8 g/L at 17°C) . The compound’s optical rotation is at a 5% aqueous concentration, a property critical for its stereospecific interactions in biological systems . The pKa value of 11.55 underscores its stability under physiological conditions, while its storage requires an inert atmosphere at 2–8°C to prevent degradation .

Table 1: Key Physicochemical Properties of L-(-)-Sorbose

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 180.16 g/mol |

| Melting Point | 163–165°C |

| Optical Activity | (5% in HO) |

| Solubility in Water | 354.8 g/L at 17°C |

| pKa | 11.55 |

| Storage Conditions | Inert atmosphere, 2–8°C |

The compound’s crystalline structure facilitates its purification during industrial synthesis, while its hygroscopic nature necessitates controlled storage environments . Spectroscopic analyses, including NMR and mass spectrometry, confirm its keto-functional group at the C-2 position, which governs its reactivity in oxidation and phosphorylation reactions .

Industrial Synthesis and Optimization Strategies

Microbiological Oxidation of D-Sorbitol

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield | By-Products |

|---|---|---|

| Wild-type G. oxydans | 90–93% | D-fructose, 2-keto-D-gluconic acid |

| Gene knockout strains (e.g., MD-16) | 99.60% | Negligible |

| VHb-overexpressing strains | 298.61 g/L (bioreactor) | Minimal |

Metabolic Engineering for Enhanced Production

Recent breakthroughs in metabolic engineering have addressed these limitations. Knockout of 38 non-essential dehydrogenases in G. oxydans WSH-003 identified 23 genes whose deletion improved L-(-)-Sorbose yields . For instance, G. oxydans-30, lacking membrane-bound glucose dehydrogenase (mGDH), reduced by-product formation by 40% . The strain MD-16, with 16 consecutive gene deletions, achieved a 99.60% conversion ratio in flask cultures, while overexpression of Vitreoscilla hemoglobin (VHb) enhanced oxygen uptake, scaling production to 298.61 g/L in 5-L bioreactors .

Biological Mechanisms and Therapeutic Applications

Antitumor Activity via Metabolic Disruption

L-(-)-Sorbose exerts pro-apoptotic effects in cancer cells by dual targeting of glycolysis and antioxidant defenses. As a C-3 epimer of D-fructose, it enters cells via GLUT5 transporters and is phosphorylated by ketohexokinase (KHK) to form L-sorbose-1-phosphate (S-1-P) . S-1-P inhibits hexokinase II (HK2), a key glycolytic enzyme, reducing ATP production by 60–70% in HeLa and MCF-7 cells . This metabolic crisis increases mitochondrial reactive oxygen species (ROS) by 3.5-fold, triggering caspase-3-mediated apoptosis .

Mechanistic Insights:

-

GLUT5-Mediated Uptake: Competitive inhibition assays show 80% reduction in L-(-)-Sorbose uptake when GLUT5 is blocked .

-

KHK Isoform Regulation: L-(-)-Sorbose downregulates the KHK-A splice variant, which normally induces antioxidant genes like SOD2 and CAT, exacerbating oxidative stress .

-

In Vivo Efficacy: In murine xenograft models, co-administration with 5-fluorouracil reduced tumor volume by 58% compared to monotherapy .

Inhibition of Microbial Polysaccharide Synthesis

In Neurospora crassa, L-(-)-Sorbose paramorphogenesis arises from its inhibition of glycogen and glucan synthetases. At 5 mM concentrations, it completely blocks glucose incorporation into glycogen by glycogen synthetase, disrupting cell wall biosynthesis . Sorbose-resistant mutants (e.g., patch) exhibit unaltered enzyme activity, confirming target specificity .

Industrial and Pharmaceutical Applications

Vitamin C Biosynthesis

Over 1,000 tons of L-(-)-Sorbose annually feed into the Reichstein-Grüssner process for ascorbic acid production. Its oxidation to 2-keto-L-gulonic acid (2-KLG) involves Gluconobacter strains or chemical catalysts, with recent biotechnological advances reducing production costs by 30% .

Emerging Therapeutic Formulations

Preclinical studies highlight L-(-)-Sorbose as a chemosensitizer. Phase I trials are investigating its synergy with paclitaxel in triple-negative breast cancer, leveraging its ROS-inducing properties to overcome drug resistance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume